5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline
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Overview
Description
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline is an organic compound with a complex structure It contains a nitro group, a thioether linkage, and two chlorine atoms attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to introduce the nitro group. This is followed by the thiolation of the nitroaniline derivative with 4-chlorothiophenol under basic conditions to form the thioether linkage. The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the thioether linkage.
2-Chloro-4-nitroaniline: Similar structure but lacks the thioether linkage and has different substitution patterns.
4-Chlorothiophenol: Contains the thioether linkage but lacks the nitro and dimethylamino groups.
Uniqueness
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline is unique due to the presence of both the nitro group and the thioether linkage, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
94094-39-0 |
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Molecular Formula |
C14H12Cl2N2O2S |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
InChI Key |
LWXFXDYOFMAQPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1SC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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